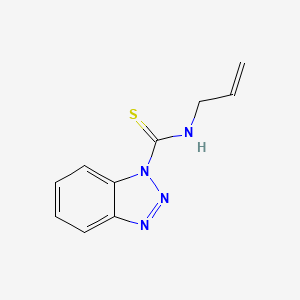

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis of related thioureas and N-acylthioureas from 1-benzotriazole-1-carbothioamide is described, which suggests that N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide could potentially be synthesized through similar reactions with allyl-containing reagents .

Synthesis Analysis

The synthesis of related compounds involves the reaction of 1-cyanobenzotriazole with hydrogen sulfide to form 1-benzotriazole-1-carbothioamide, which then reacts with amines to give various thioureas . Although the synthesis of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide is not explicitly described, the methodologies used for synthesizing similar compounds could be adapted for its synthesis, potentially involving the use of allyl isothiocyanate as a reagent, as seen in the synthesis of N-allylcytisine-12-carbothioamide .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including IR, 1H NMR, and UV-Vis. For example, the complexes of N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide with metals such as Pd(II), Pt(II), and Zn(II) have been studied, revealing coordination between the thiazole nitrogen and the C-S donor sites to the metal ions . These findings can provide a basis for predicting the coordination behavior and molecular geometry of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide when interacting with metal ions.

Chemical Reactions Analysis

The chemical reactivity of the related compounds includes their ability to form complexes with metal ions, as well as their potential to undergo further chemical transformations. The complexes formed with Pd(II), Pt(II), and Zn(II) have been shown to exhibit antimicrobial and cytotoxicity activities, which could be indicative of the types of chemical reactions that N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide might participate in, especially in a biological context .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been deduced from their synthesis and structural analysis. For instance, the melting point of N-allylcytisine-12-carbothioamide is reported, along with its IR and NMR spectral data, which provide information about the functional groups present and the molecular framework . These data points can be used to infer the likely properties of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, such as its solubility, stability, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide has been a subject of research due to its chemical properties and potential applications. For instance, Katritzky et al. (2004) describe the synthesis of mono- and N,N-disubstituted thioureas and N-acylthioureas, including 1-benzotriazole-1-carbothioamide derivatives. This research highlights the compound's reactivity with amines to produce thioureas, which are significant in various chemical processes (Katritzky et al., 2004).

Applications in Material Science

The application of this compound extends to material science, particularly in corrosion inhibition. Khaled et al. (2010) investigated the corrosion inhibition properties of some benzotriazole derivatives, including N-(2-thiazolyl)-1H-benzotriazole-1-carbothioamide, on copper in nitric acid solutions. Their study shows a significant decrease in copper corrosion rates, indicating the compound's potential as an effective corrosion inhibitor (Khaled et al., 2010).

Medicinal Chemistry and Biological Activity

Research in medicinal chemistry also incorporates N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide. For example, Lakshman et al. (2012) explored the synthesis and biological properties of C-2 triazolylinosine derivatives, highlighting the compound's potential pharmacological activities. The study suggests that derivatives of N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide could have antiproliferative activity in certain cell cultures, indicating its significance in drug discovery (Lakshman et al., 2012).

Environmental Science

In environmental science, benzotriazole derivatives, including N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide, are studied for their biotransformation and impact on the environment. Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge. Their findings contribute to understanding the environmental fate of these compounds, which are prevalent as micropollutants (Huntscha et al., 2014).

properties

IUPAC Name |

N-prop-2-enylbenzotriazole-1-carbothioamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4S/c1-2-7-11-10(15)14-9-6-4-3-5-8(9)12-13-14/h2-6H,1,7H2,(H,11,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHKVFMFTNUABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N1C2=CC=CC=C2N=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391775 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-1H-1,2,3-benzotriazole-1-carbothioamide | |

CAS RN |

690634-06-1 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-benzotriazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1306567.png)

![1-Ethyl-6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1306577.png)

![4-({[(4-Methoxyphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B1306584.png)